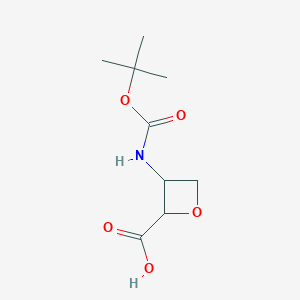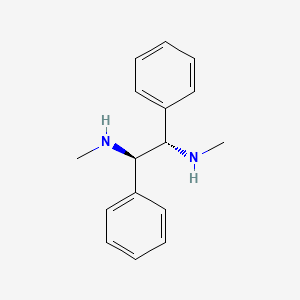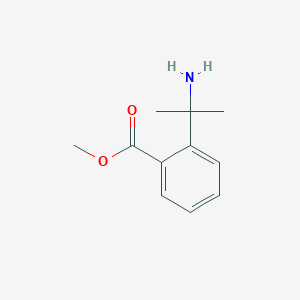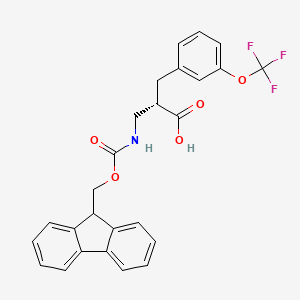![molecular formula C8H7BrO B12959155 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound with the molecular formula C8H7BrO It is a bicyclic structure containing a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method includes the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as dichloromethane at low temperatures to yield the brominated intermediate. This intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxylation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents under appropriate conditions.
Major Products
Oxidation: Formation of 2-bicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Formation of bicyclo[4.2.0]octa-1(6),2,4-triene.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1(6),2,4-trienes depending on the nucleophile used.
Scientific Research Applications
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
- Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Uniqueness
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
2-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8,10H,4H2 |
InChI Key |
MXXYPWRQHKQYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


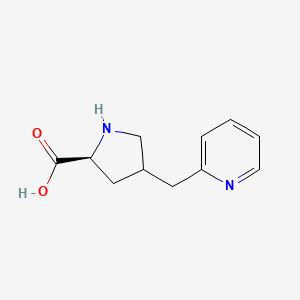
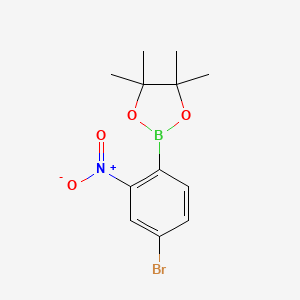
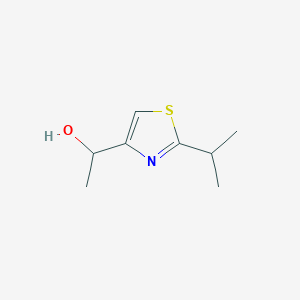

![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)

